molecular formula C18H22ClN3O2 B5699905 Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl](3-ethyl-5-methyl-4-isoxazolyl)-

Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl](3-ethyl-5-methyl-4-isoxazolyl)-

Cat. No.: B5699905
M. Wt: 347.8 g/mol
InChI Key: SXCPRLQSPLTEDL-UHFFFAOYSA-N
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Description

Methanone, 4-(5-chloro-2-methylphenyl)-1-piperazinyl- (CAS: 930751-54-5) is a structurally complex organic compound featuring a methanone core linked to a substituted piperazine ring and an isoxazole moiety. Its molecular formula is C₁₉H₂₄ClN₃O, with a molecular weight of 361.9 g/mol . The piperazine ring is substituted with a 5-chloro-2-methylphenyl group, while the isoxazole ring contains 3-ethyl and 5-methyl substituents.

Properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c1-4-15-17(13(3)24-20-15)18(23)22-9-7-21(8-10-22)16-11-14(19)6-5-12(16)2/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCPRLQSPLTEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 4-(5-chloro-2-methylphenyl)-1-piperazinyl- typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. One common approach includes the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . The reaction mixture is then stirred, filtered, and recrystallized to obtain the desired compounds .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methanone, 4-(5-chloro-2-methylphenyl)-1-piperazinyl- undergoes various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include anhydrous aluminum chloride for rearrangements, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

Methanone, 4-(5-chloro-2-methylphenyl)-1-piperazinyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, 4-(5-chloro-2-methylphenyl)-1-piperazinyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial cell division by targeting key functional proteins like FtsZ . The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The table below compares the target compound with structurally related methanone derivatives:

Compound Name Molecular Formula Key Structural Features Biological Activity Reference
Methanone, 4-(5-chloro-2-methylphenyl)-1-piperazinyl- C₁₉H₂₄ClN₃O Piperazine + 5-chloro-2-methylphenyl; Isoxazole + 3-ethyl-5-methyl Antimicrobial, anticancer
Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]- C₂₀H₂₁ClFN₃O Piperazine + 3-methylphenyl; Isoxazole + 2-chloro-6-fluorophenyl Anticancer, CNS modulation
Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(3-methylphenyl)-1-piperazinyl]- C₁₈H₂₃N₃O₂ Piperazine + 3-methylphenyl; Isoxazole + 3-ethyl-5-methyl Anti-inflammatory, agrochemical intermediate
Methanone, [5-methyl-3-phenyl-4-isoxazolyl][4-(2-nitro-4-trifluoromethylphenyl)-1-piperazinyl]- C₂₂H₂₀F₃N₅O₃ Piperazine + nitro-CF₃-phenyl; Isoxazole + phenyl Enzyme inhibition (e.g., kinase targets)
ML-210 (4-(bis(4-chlorophenyl)methyl)-1-piperazinylmethanone) C₂₂H₂₀Cl₂N₄O₄ Piperazine + bis(4-chlorophenyl); Isoxazole + nitro Apoptosis induction, anticancer

Key Observations :

  • Substituent Effects : The chloro and methyl groups on the phenyl ring (target compound) enhance lipophilicity and receptor binding compared to the fluoro and nitro analogs .
  • Isoxazole vs. Thiazole : Compounds with isoxazole (target) exhibit higher metabolic stability than thiazole-containing analogs (e.g., ), likely due to reduced susceptibility to oxidation .
Physicochemical Properties
Property Target Compound ML-210 () Fluorinated Analogue ()
Molecular Weight 361.9 g/mol 475.32 g/mol 393.8 g/mol
logP (Predicted) 3.8 5.2 4.1
Hydrogen Bond Donors 0 0 0
Hydrogen Bond Acceptors 5 8 6

Insights :

  • The target’s moderate logP (3.8) balances solubility and membrane permeability, whereas ML-210 ’s higher logP (5.2) may limit bioavailability .
  • Fluorinated analogues () show improved metabolic stability due to C-F bond inertness .

Biological Activity

Methanone, specifically the compound 4-(5-chloro-2-methylphenyl)-1-piperazinyl-, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its potential therapeutic applications.

The compound is characterized by the following chemical properties:

PropertyValue
CAS Number 932789-49-6
Molecular Formula C18H22ClN3O2
Molecular Weight 347.839 g/mol
Density 1.229 g/cm³
Boiling Point 553.856 °C at 760 mmHg
LogP 3.4725

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It is known to act on G protein-coupled receptors (GPCRs), which play a critical role in signal transduction pathways involved in numerous physiological processes .

Antimicrobial Activity

Research indicates that Methanone exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens suggest potent antibacterial activity, making it a candidate for further development in treating resistant infections .

Antiproliferative Effects

In addition to antimicrobial activity, Methanone has shown antiproliferative effects on cancer cell lines. For instance, studies involving Human cervical adenocarcinoma (HeLa) and A549 lung carcinoma cells revealed that the compound significantly inhibited cell proliferation, with IC50 values indicating effective cytotoxicity at relatively low concentrations .

Study 1: Antimicrobial Efficacy

A study published in Phytochemical Analysis focused on the antimicrobial efficacy of various compounds, including Methanone. The results demonstrated that Methanone had a notable effect against methicillin-resistant strains of Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment for antibiotic-resistant infections .

Study 2: Cancer Cell Inhibition

Another significant research piece highlighted the antiproliferative activity of Methanone against HeLa cells. The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compound. Results indicated a dose-dependent inhibition of cell growth, supporting the hypothesis that Methanone may serve as a lead compound in cancer therapeutics .

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